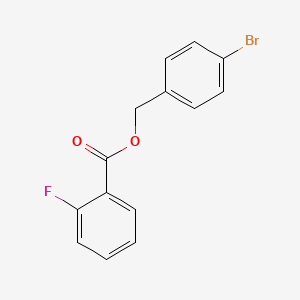
(4-Bromophenyl)methyl 2-fluorobenzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4-Bromophenyl)methyl 2-fluorobenzoate is an organic compound known for its unique chemical structure and potential applications in various scientific fields. It is composed of a bromophenyl group attached to a methyl 2-fluorobenzoate moiety. This compound is often utilized in research due to its distinctive properties and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (4-Bromophenyl)methyl 2-fluorobenzoate typically involves the esterification of 4-bromobenzyl alcohol with 2-fluorobenzoic acid. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the ester bond formation.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.
Types of Reactions:
Substitution Reactions: The bromine atom in the 4-bromophenyl group can undergo nucleophilic substitution reactions, making it a versatile intermediate for further chemical modifications.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.
Ester Hydrolysis: The ester bond in this compound can be hydrolyzed under acidic or basic conditions to yield 4-bromobenzyl alcohol and 2-fluorobenzoic acid.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3) in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Ester Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid (HCl), while basic hydrolysis can be achieved with sodium hydroxide (NaOH).
Major Products:
Substitution Products: Depending on the nucleophile used, various substituted derivatives of this compound can be obtained.
Hydrolysis Products: The primary products of ester hydrolysis are 4-bromobenzyl alcohol and 2-fluorobenzoic acid.
Aplicaciones Científicas De Investigación
(4-Bromophenyl)methyl 2-fluorobenzoate has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and pharmaceuticals.
Biology: The compound is used in the study of enzyme interactions and as a probe in biochemical assays.
Medicine: Research into its potential therapeutic effects and its role as an intermediate in drug synthesis is ongoing.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of (4-Bromophenyl)methyl 2-fluorobenzoate involves its interaction with specific molecular targets, depending on its application. For instance, in biochemical assays, it may act as an inhibitor or activator of certain enzymes by binding to their active sites. The pathways involved can vary, but typically include interactions with proteins and other biomolecules that influence cellular processes.
Comparación Con Compuestos Similares
Methyl 4-fluorobenzoate: Similar in structure but lacks the bromophenyl group, making it less reactive in substitution reactions.
4-Bromo-2-fluorobenzoic acid: Contains a carboxylic acid group instead of an ester, leading to different reactivity and applications.
Uniqueness: (4-Bromophenyl)methyl 2-fluorobenzoate is unique due to the presence of both a bromophenyl group and a fluorobenzoate moiety, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various synthetic and research applications.
Propiedades
IUPAC Name |
(4-bromophenyl)methyl 2-fluorobenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10BrFO2/c15-11-7-5-10(6-8-11)9-18-14(17)12-3-1-2-4-13(12)16/h1-8H,9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FENGCFGWKUEMAM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)OCC2=CC=C(C=C2)Br)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10BrFO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![1-[1-[(1R,2R)-2-hydroxyspiro[1,2-dihydroindene-3,4'-piperidine]-1-yl]piperidin-4-yl]butan-1-one](/img/structure/B5223052.png)

![N-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)-2-{[5-(2-ethoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5223064.png)
![1-[2-[3-[4-(Trifluoromethyl)benzoyl]piperidine-1-carbonyl]phenyl]ethanone](/img/structure/B5223067.png)
![N-{[2-(benzylsulfonyl)-1-isobutyl-1H-imidazol-5-yl]methyl}-N,2-dimethyl-2-propen-1-amine](/img/structure/B5223075.png)
![N~2~-[(4-chlorophenyl)sulfonyl]-N~1~-(5-ethyl-1,3,4-thiadiazol-2-yl)-N~2~-methylglycinamide](/img/structure/B5223088.png)
![N-[(3,4-dimethoxyphenyl)methyl]-3,4-difluoroaniline](/img/structure/B5223090.png)
![N-(1,3-benzodioxol-5-ylmethyl)-2-[2-chloro-4-(1-pyrrolidinylsulfonyl)phenoxy]acetamide](/img/structure/B5223096.png)

![1-{[4-(1-azepanyl)-3-nitrophenyl]sulfonyl}azepane](/img/structure/B5223114.png)

![N-[(6-hydroxy-2,4-dioxo-1H-pyrimidin-5-yl)imino]-2-(2-methylphenoxy)acetamide](/img/structure/B5223130.png)

![1-(4-Chlorophenyl)-1-[4-(1,3-dioxoisoindol-2-yl)butyl]-3-(4-nitrophenyl)urea](/img/structure/B5223158.png)
